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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of chemically

synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor JG-
365. The information is compiled from seminal studies that led to the high-resolution crystal

structure of the complex, offering critical insights for structure-based drug design.

Introduction
HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime

target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease

and its inhibitors is fundamental for the development of new, more effective drugs. JG-365 is a

heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's

substrate.[1][2] The determination of the crystal structure of the HIV-1 protease in complex with

JG-365 has provided a detailed map of the binding interactions, guiding further drug

development efforts. The Ki for JG-365 is 0.24 nM.[1][2][3]

This protocol is based on the methods described for the crystallization of a chemically

synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals

for X-ray diffraction studies.[1][2][4]
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The following tables summarize the key quantitative data associated with the HIV-1

protease/JG-365 complex and the crystallographic analysis.

Table 1: Inhibitor and Binding Affinity

Parameter Value Reference

Inhibitor JG-365 [1][2]

Inhibitor Sequence

Ac-Ser-Leu-Asn-Phe-

ψ[CH(OH)CH2N]-Pro-Ile-Val-

OMe

[1][2]

Inhibition Constant (Ki) 0.24 nM [1][2][3]

Table 2: Crystallographic Data for HIV-1 Protease/JG-365 Complex

Parameter Value Reference

PDB ID 2J9J / 7HVP [2][5]

Resolution 1.04 Å / 2.4 Å [1][5]

Space Group P4₁2₁2 [4]

Unit Cell Dimensions (a, b, c) 50.24 Å, 50.24 Å, 106.56 Å [4]

R-factor 0.146 (at 2.4 Å) [1][2]

Experimental Protocols
This section details the methodologies for the preparation of the chemically synthesized HIV-1

protease and its co-crystallization with the inhibitor JG-365.

Protocol 1: Preparation of Chemically Synthesized HIV-1
Protease
The HIV-1 protease used in the original crystallization studies with JG-365 was prepared by

total chemical synthesis.[1][4] This approach allows for the incorporation of non-coded amino
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acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were

replaced with α-amino-n-butyric acid to prevent oxidation and simplify handling.[4]

Note: The total chemical synthesis of a protein is a complex process requiring specialized

expertise and equipment. For a detailed methodology, users are directed to the original

publications by Stephen B.H. Kent and colleagues.

Protocol 2: Co-crystallization of HIV-1 Protease with JG-
365
This protocol is a modification of the method originally described by McKeever et al. for the

crystallization of HIV-1 protease.[4][5]

Materials:

Chemically synthesized and purified HIV-1 protease

JG-365 inhibitor

Sodium acetate buffer (0.1 M, pH 5.4)

Saturated ammonium sulfate solution

Deionized water

Crystallization plates (e.g., VDX plates)

Siliconized glass cover slips

Procedure:

Preparation of the Protein-Inhibitor Complex:

Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM

sodium cacodylate, pH 7.0 with 250 mM NaCl, as used for the unliganded enzyme) to a

final concentration suitable for crystallization (typically 1-2 mg/mL).

Add a 5-fold molar excess of the JG-365 inhibitor to the protein solution.
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Incubate the mixture to allow for complex formation. The exact incubation time and

temperature were not specified in the abstracts, but a common practice is to incubate for

at least 1 hour on ice or at 4°C.

Crystallization Setup (Vapor Diffusion - Hanging Drop Method):

Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the

saturated ammonium sulfate solution in a 1:1 (v/v) ratio.

Pipette 500 µL to 1 mL of the reservoir solution into the wells of the crystallization plate.

On a siliconized glass cover slip, mix 2-5 µL of the protein-inhibitor complex solution with

an equal volume of the reservoir solution.

Invert the cover slip and seal the well of the crystallization plate.

Crystal Growth:

Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1

protease/JG-365 complex were reported to grow at approximately 23°C over a period of 3

days.[2]

Monitor the drops periodically for the appearance of crystals. The crystals are described

as having a tetragonal bipyramidal morphology.[5]

Crystal Handling and Data Collection:

Once the crystals have reached a suitable size (e.g., 0.06 x 0.1 x 0.4 mm), they can be

harvested for X-ray diffraction analysis.[2]

Mount the crystal in a quartz capillary for data collection.[2]

Visualizations
Experimental Workflow for Crystallization
The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1

protease with JG-365.
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Caption: Workflow for the co-crystallization of HIV-1 protease and JG-365.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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